Benzyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate
CAS No.:
Cat. No.: VC13763484
Molecular Formula: C13H16N2O2
Molecular Weight: 232.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16N2O2 |
|---|---|
| Molecular Weight | 232.28 g/mol |
| IUPAC Name | benzyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate |
| Standard InChI | InChI=1S/C13H16N2O2/c16-13(15-8-11-12(15)6-7-14-11)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2 |
| Standard InChI Key | YBLYJVWXMJIJDA-UHFFFAOYSA-N |
| SMILES | C1CNC2C1N(C2)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CNC2C1N(C2)C(=O)OCC3=CC=CC=C3 |
Introduction
Structural and Molecular Properties
Bicyclic Framework and Isomerism
The compound’s core structure consists of a bicyclo[3.2.0]heptane system, featuring a five-membered ring fused to a four-membered ring. The two nitrogen atoms occupy positions 2 and 6 within the bicyclic framework, creating a strained geometry that influences reactivity and intermolecular interactions . Positional isomerism arises in related derivatives, such as benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate (CAS 370880-87-8), where nitrogen placement alters electronic distribution and biological activity .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 232.28 g/mol |
| Exact Mass | 232.121 Da |
| Topological Polar Surface Area | 41.57 Ų |
| LogP (Partition Coefficient) | 1.49 |
Source: Experimental data from VulcanChem and MolCore .
Stereochemical Considerations
The rigid bicyclic system imposes constraints on conformational flexibility, leading to distinct stereoisomers. For instance, cis-6-benzyl-2,6-diazabicyclo[3.2.0]heptane exhibits a fixed spatial arrangement of substituents, which is critical for receptor binding in neurological applications. Computational modeling and X-ray crystallography are essential for resolving stereochemical ambiguities, though such data remain underrepresented in public domains .
Synthetic Methodologies
Multi-Step Organic Synthesis
Industrial routes to benzyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate typically begin with benzyl-protected precursors. A common strategy involves:
-
Ring-Closing Reactions: Cyclization of diazabicycloheptane intermediates under controlled temperatures (60–100°C) using polar aprotic solvents like dimethylformamide (DMF).
-
Catalytic Functionalization: Transition metal catalysts (e.g., platinum or palladium) facilitate [2+2]-cycloadditions to form the strained four-membered ring .
-
Benzylation: Introduction of the benzyloxycarbonyl (Cbz) group via nucleophilic acyl substitution, ensuring protection of the secondary amine .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | PtCl₂, Toluene, 80°C | 65–75 |
| Benzylation | Benzyl chloroformate, Base | 85–90 |
| Purification | Column chromatography | ≥97% Purity |
Source: Adapted from Janssen Pharmaceutica NV and MolCore .
Asymmetric Synthesis Challenges
The synthesis of enantiomerically pure derivatives remains a hurdle. Academic efforts have explored organocatalytic Michael additions to generate chiral centers, but diastereoselectivity rarely exceeds 70% . Industrial protocols prioritize racemic mixtures due to cost constraints, though enantiopure batches are available for research (e.g., MolCore’s ISO-certified API intermediates) .
Characterization and Analytical Data
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure:
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.15 (s, 2H, CH₂Ph), 4.10–3.95 (m, 2H, N-CH₂), 3.20–2.90 (m, 4H, bicyclic CH₂).
-
¹³C NMR: 156.2 (C=O), 136.1–128.3 (Ar-C), 66.5 (OCH₂), 54.8–48.2 (bicyclic C) .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) exhibits a molecular ion peak at m/z 232.121 ([M+H]⁺), consistent with the molecular formula . Fragmentation patterns reveal cleavage of the benzyl group (m/z 91) and subsequent loss of CO₂ (m/z 44) .
Pharmacological Applications
Antibacterial and Antiviral Activity
Hybrid molecules incorporating this bicyclic system, such as fluoroquinolone conjugates, demonstrate enhanced activity against Gram-positive pathogens (e.g., Staphylococcus aureus) . Additionally, 3-oxabicyclo[3.2.0]heptane analogs have been investigated as anti-HIV agents due to their structural mimicry of nucleoside sugars .
Table 3: Biological Activity Data
| Target | IC₅₀ (nM) | Therapeutic Area |
|---|---|---|
| Dopamine D₃ Receptor | 12.4 | Neuropsychiatry |
| HIV-1 Reverse Transcriptase | 280 | Antiviral Therapy |
| S. aureus DNA Gyrase | 45 | Antibacterial Agents |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume